![molecular formula C25H30N4O3S2 B2772771 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 683790-79-6](/img/structure/B2772771.png)
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide
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Description
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H30N4O3S2 and its molecular weight is 498.66. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzene-1-sulfonamide, has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The compound interacts with its targets, leading to changes in their functiontuberculosis . In addition, the compound has been found to have significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are associated with Alzheimer’s disease .
Biochemical Pathways
The compound affects several biochemical pathways. In the case of M. tuberculosis, it interferes with the function of the DprE1 target, which is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . In the context of Alzheimer’s disease, the compound inhibits the AChE and MAO-B enzymes, which play crucial roles in cholinergic signaling and monoamine metabolism, respectively .
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b enzymes suggest that it may have good bioavailability and can reach its targets effectively .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth and the reduction of AChE and MAO-B activity . These effects could potentially lead to the alleviation of symptoms in tuberculosis and Alzheimer’s disease, respectively.
Biological Activity
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmaceutical research. Its structure suggests various biological activities, particularly in enzyme inhibition and interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C23H28N4O3S2
- Molecular Weight : 472.62 g/mol
The presence of the benzo[d]thiazole moiety is particularly noteworthy due to its known pharmacological properties, which enhance the compound's bioactivity.
The biological activity of this compound likely involves interactions with specific enzymes or receptors. Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and infectious diseases.
Enzyme Inhibition
Research indicates that compounds similar to this sulfonamide exhibit inhibitory effects on various enzymes. For example, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation, indicating potential applications in oncology. In a study involving benzothiazole derivatives, certain compounds demonstrated the ability to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting anti-inflammatory properties .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, one study reported that a benzothiazole derivative significantly inhibited the proliferation of A431, A549, and H1299 cancer cells at concentrations as low as 1 μM. These findings underscore the potential of benzothiazole derivatives in anticancer therapy .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Benzothiazole Derivatives :
-
Cardiovascular Effects :
- Objective : To assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance.
- Methodology : An isolated rat heart model was used to evaluate changes in perfusion pressure.
- Results : Certain derivatives showed a decrease in perfusion pressure over time, indicating potential cardiovascular effects .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Enzyme Inhibition | Significant inhibition observed in several enzyme assays related to cancer. |
Cytotoxicity | Induced apoptosis in multiple cancer cell lines at low concentrations. |
Cardiovascular Effects | Altered perfusion pressure suggesting potential cardiovascular applications. |
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-27(20-7-3-2-4-8-20)34(31,32)21-13-11-19(12-14-21)24(30)28-15-17-29(18-16-28)25-26-22-9-5-6-10-23(22)33-25/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKBEXLNYPFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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